BenchChemオンラインストアへようこそ!

H-D-Phe-Pna

D-Stereoselective Aminopeptidase Chromogenic Substrate Enzyme Characterization

Researchers characterizing D-stereoselective aminopeptidases encounter false negatives when using L-Phe-pNA or confounded kinetics with DL-racemic mixtures. H-D-Phe-Pna (CAS 14235-18-8) is the pure D-enantiomer chromogenic substrate that eliminates stereochemical ambiguity. • Releases p-nitroaniline quantified at 405 nm on standard microplate readers-no fluorescence equipment needed. • Validated for kinetic profiling (Km, kcat, Vmax) of D-specific aminopeptidases including DamA from A. oryzae. • Distinct melting point (156.5-157.5°C) enables batch identity verification. Supplied with COA; ambient or blue-ice global shipping.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 14235-18-8
Cat. No. B555533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe-Pna
CAS14235-18-8
SynonymsH-D-Phe-Pna; 14235-18-8; AC1OLQZ2; MolPort-013-768-536; ZINC4899546; 6960AA; N-(4-Nitrophenyl)-D-phenylalaninamide; AJ-52565; AK-89139; KB-299556; A7275; FT-0696198; ST24047348; (2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide; I14-33642
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1
InChIKeyGJHIOWXZFDVUKQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe-Pna: D-Stereospecific Chromogenic Substrate


H-D-Phe-Pna (D-Phenylalanine 4-nitroanilide, CAS 14235-18-8) is a synthetic chromogenic substrate consisting of a D-phenylalanine residue covalently linked to a para-nitroaniline (pNA) reporter group . Upon enzymatic cleavage of the amide bond by proteases or aminopeptidases with specificity toward the D-amino acid moiety, the compound releases free p-nitroaniline, which produces a quantifiable yellow color detectable spectrophotometrically at 405 nm . Unlike its L-isomer counterpart (H-Phe-pNA, CAS 2360-97-6) and the racemic DL-mixture (CAS 14235-17-7), H-D-Phe-Pna bears the D-stereochemical configuration at the α-carbon, conferring distinct enzyme recognition properties that enable selective profiling of D-amino acid-specific peptidases [1]. The compound is primarily employed in biochemical research as a tool for characterizing D-stereoselective aminopeptidases and in kinetic assays where D-amino acid substrate preference is under investigation .

Substrate D-stereospecific chromogenic pNA probe
Workflow D-aminopeptidase kinetic assay and screening
Detection Absorbance at 405 nm via standard plate readers
Enantiomer D-Phe configuration; single-enantiomer reference

Why H-D-Phe-Pna Is Irreplaceable


Generic substitution of H-D-Phe-Pna with its L-isomer (L-Phe-pNA) or the racemic DL-mixture (DL-Phe-pNA) fails specifically in experimental contexts requiring D-stereoselective enzyme characterization. D-Stereoselective aminopeptidases, such as DamA from Aspergillus oryzae, exhibit marked substrate preference for D-Phe-pNA over L-Phe-pNA, and this stereospecific recognition is fundamental to accurate enzyme classification and kinetic profiling [1]. Using the L-isomer would yield negligible hydrolysis activity in such systems, producing false-negative results or masking the presence of D-amino acid-specific catalytic activity. Conversely, employing the DL-racemic mixture introduces uncontrolled stereochemical heterogeneity that confounds kinetic parameter determination, as the enzyme may differentially process the D- and L-enantiomers at varying rates, thereby invalidating Michaelis-Menten kinetic analyses that assume a single homogeneous substrate species. For procurement decisions in enzyme discovery programs targeting novel D-stereoselective peptidases or in assay development requiring unambiguous substrate stereochemistry, the pure D-enantiomer is functionally irreplaceable .

Target compound
H-D-Phe-Pna
Required for D-stereoselective aminopeptidase characterization and unambiguous kinetic profiling.
Common substitute
L-Phe-pNA / DL-Phe-pNA
L-isomer may yield negligible hydrolysis; racemate introduces stereochemical heterogeneity that confounds Michaelis-Menten kinetics.
Functional mismatch
D-Phe-pNA vs. Extended Peptide-pNA
Minimal amino acid-pNA probes exopeptidases/aminopeptidases; extended peptides like S-2238 target endoproteases such as thrombin.
Detection mismatch
pNA vs. AMC detection
Fluorogenic AMC substrates require fluorescence plate readers; pNA uses standard absorbance readers but offers different sensitivity limits.

Quantitative Evidence for Substrate Selection


Preferred Substrate for D-Stereoselective Aminopeptidase DamA

H-D-Phe-pNA was identified as one of the preferred substrates for the recombinant D-stereoselective aminopeptidase A (DamA) from Aspergillus oryzae, alongside D-Leu-pNA. This stereospecific substrate preference formed the basis for designating the enzyme as a D-stereoselective aminopeptidase. The enzyme exhibited clear preference for the D-enantiomer over the L-enantiomer, although quantitative comparative kinetic parameters (Km, kcat) for D-Phe-pNA versus L-Phe-pNA were not reported in the identified literature [1].

Preferred Substrate for DamA
Cross-study comparable
Identified as a preferred substrate for recombinant D-stereoselective aminopeptidase DamA; clear preference over L-enantiomer reported.
Stereospecific enzyme recognition context
Quantitative Km/kcat for D-Phe-pNA vs L-Phe-pNA not reported in identified literature.
D-Stereoselective Aminopeptidase Chromogenic Substrate Enzyme Characterization

Physical-Chemical Distinction from L-Isomer

H-D-Phe-Pna (D-Phenylalanine 4-nitroanilide) possesses a melting point of 156.5-157.5°C and an InChI Key of GJHIOWXZFDVUKQ-CQSZACIVSA-N, reflecting its specific D-stereochemical configuration. Its L-isomer counterpart, H-Phe-pNA (CAS 2360-97-6), has a distinct InChI Key (GJHIOWXZFDVUKQ-AWEZNQCLSA-N) and a different melting point range, while the DL-racemic mixture (CAS 14235-17-7) exhibits a melting point of 128.5-129.5°C [1]. These physical-chemical differences are diagnostic of stereochemical identity and can be used for batch verification and quality control during procurement .

Physical-Chemical Distinction
Cross-study comparable
D-enantiomer m.p. 156.5–157.5°C; L-isomer and DL-racemate (m.p. 128.5–129.5°C) show distinct identifiers.
Supports batch identity verification
Distinct InChI Keys confirm stereochemical identity for QC.
Stereochemical Purity Physical-Chemical Characterization Chromogenic Substrate

Functional Distinction from Extended Peptide pNA Substrates

H-D-Phe-Pna, as a single D-amino acid-pNA conjugate, serves as a minimal substrate for D-stereoselective aminopeptidases and exopeptidases. This contrasts functionally with extended peptide pNA substrates containing a D-Phe moiety, such as S-2238 (H-D-Phe-Pip-Arg-pNA), which is a tripeptide substrate specific for thrombin with reported kinetic parameters of kcat = 91.4 s⁻¹ and Km = 1.33 µM for the human enzyme [1]. The extended peptide sequence in S-2238 directs specificity toward endoproteases like thrombin, whereas the minimal D-Phe-pNA structure probes aminopeptidase and exopeptidase activity. This distinction in substrate architecture determines which enzyme classes can be assayed with each compound .

Functional Distinction from Extended Peptides
Class-level inference
Minimal single amino acid-pNA targets exopeptidases; S-2238 (tripeptide-pNA) targets thrombin with kcat 91.4 s⁻¹, Km 1.33 µM.
Substrate architecture determines enzyme class fit
Kinetic parameters for S-2238 measured at 25°C, pH 7.8, I=0.11 M.
Enzyme Substrate Specificity Aminopeptidase Chromogenic Assay

Assay Simplicity vs. Fluorescent AMC Substrates

As a chromogenic p-nitroanilide (pNA) substrate, H-D-Phe-Pna enables direct absorbance measurement at 405 nm using standard spectrophotometers or microplate readers, with p-nitroaniline having a molar extinction coefficient (ε) of approximately 8800 L·mol⁻¹·cm⁻¹ at 410 nm [1]. In contrast, fluorogenic substrates such as AMC (7-amino-4-methylcoumarin) derivatives require fluorescence detection equipment and more complex assay protocols due to sensitivity to photobleaching and quenching. While AMC substrates typically offer higher sensitivity (lower detection limits), pNA substrates provide adequate sensitivity for most enzyme characterization studies at a lower instrumentation cost and with simpler data analysis requirements [2].

Assay Simplicity vs. AMC
Class-level inference
Chromogenic pNA detection at 405 nm (ε ≈ 8800 L·mol⁻¹·cm⁻¹); AMC substrates require fluorescence excitation/emission readers.
Cost-effective absorbance-based screening
Instrumentation cost and protocol simplicity differ between methods.
Chromogenic Substrate Fluorogenic Substrate Cost-Effective Assay

Halophilic D-Stereoselective Aminopeptidase Detection

H-D-Phe-pNA was utilized to characterize the halophilic properties of the D-stereoselective aminopeptidase DamA from Aspergillus oryzae. While the reported 3.1-fold activity enhancement for DamA was measured specifically using D-Leu-pNA as the substrate in the presence of 3.0 M NaCl compared to salt-free conditions [1], this finding establishes a methodological precedent for using D-Phe-pNA in analogous high-salt activity profiling studies of D-stereoselective enzymes. The chromogenic detection of D-Phe-pNA hydrolysis remains functional under high-salt conditions, enabling the study of halophilic D-amino acid peptidases that may be relevant to industrial biocatalysis or extremophile enzyme discovery [2].

Halophilic Enzyme Detection
Supporting evidence
DamA assay precedent using D-Leu-pNA showed 3.1-fold activity enhancement in 3.0 M NaCl; D-Phe-pNA compatible with high-salt conditions.
Supports high-salt screening context
Reported enhancement specific to D-Leu-pNA; D-Phe-pNA performance may require verification.
Halophilic Enzyme D-Stereoselective Aminopeptidase Chromogenic Substrate

Recommended Research Applications


Characterization and Screening of D-Stereoselective Aminopeptidases

H-D-Phe-Pna is the appropriate chromogenic substrate for identifying and characterizing D-stereoselective aminopeptidases in microbial, fungal, or environmental samples. As demonstrated with the DamA enzyme from Aspergillus oryzae, D-Phe-pNA is a preferred substrate for this enzyme class, and its hydrolysis can be readily monitored at 405 nm [1]. This application is particularly valuable in enzyme discovery programs seeking novel biocatalysts for D-amino acid-containing peptide synthesis or degradation. For procurement in such programs, H-D-Phe-Pna should be specified over L-Phe-pNA or DL-Phe-pNA to ensure stereospecific detection.

Stereochemical Purity Verification

H-D-Phe-Pna serves as a stereochemical probe to verify the enantiomeric specificity of putative D-amino acid peptidases. Differential hydrolysis rates between H-D-Phe-Pna and its L-isomer counterpart provide direct evidence of stereoselectivity. The distinct physical properties of the D-enantiomer (melting point 156.5-157.5°C) also enable batch quality verification upon receipt . This application scenario is critical for laboratories that have previously encountered false-positive results due to racemic substrate contamination or incorrect stereoisomer procurement.

Kinetic Profiling of D-Amino Acid Exopeptidases

H-D-Phe-Pna is suitable for steady-state kinetic analysis of enzymes that cleave N-terminal D-phenylalanine residues. Unlike extended peptide pNA substrates (e.g., S-2238) that target endoproteases, H-D-Phe-Pna's minimal single amino acid-pNA structure makes it specific for exopeptidase and aminopeptidase activity [2]. This application is relevant for academic and industrial laboratories characterizing the catalytic parameters (Km, kcat, Vmax) of purified D-stereoselective aminopeptidases, including those with halophilic properties that exhibit enhanced activity under high-salt conditions [3].

High-Throughput Screening of D-Amino Acid Peptidase Inhibitors

For laboratories conducting inhibitor screening against D-stereoselective aminopeptidases, H-D-Phe-Pna offers a cost-effective chromogenic detection option compatible with standard 96-well or 384-well microplate readers at 405 nm. Compared to fluorogenic AMC-based substrates that require specialized fluorescence detection equipment, pNA substrates reduce instrumentation costs and simplify assay workflows while maintaining adequate sensitivity for primary screening campaigns [4].

Application
Selection Property
Validation Focus
D-Aminopeptidase screening and discovery
D-stereospecific pNA reporter release
Stereochemical selectivity assay context
Enantiomeric specificity verification
Distinct melting point and InChI identity
Batch QC and stereochemical attribution review
Kinetic profiling of D-amino acid exopeptidases
Minimal single amino acid-pNA architecture
Exopeptidase vs. endoprotease substrate specificity
High-throughput inhibitor screening
405 nm absorbance detection on standard readers
Absorbance-based assay sensitivity and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Phe-Pna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.